molecular formula C7H6O2 B14410390 2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one CAS No. 82313-43-7

2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one

Cat. No.: B14410390
CAS No.: 82313-43-7
M. Wt: 122.12 g/mol
InChI Key: LUAFCNRVYQKSFC-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one is a specialized bicyclic compound that serves as a valuable intermediate in organic synthesis, particularly in cycloaddition chemistry. Compounds based on the 2-oxabicyclo[2.2.2]octane scaffold are recognized for their role as precursors in the synthesis of more complex molecular architectures. Research on similar 2H-pyran-2-ones demonstrates their utility as dienes in [4+2] Diels-Alder cycloadditions with various dienophiles . These thermally allowed reactions can proceed under normal electron demand, leading to the formation of oxabicyclo[2.2.2]octene systems, which may undergo subsequent rearrangement or elimination reactions, such as the loss of carbon dioxide, to yield functionalized cyclohexadiene or aromatic compounds . This reactivity pathway makes such compounds a key synthetic tool for accessing substituted phthalate derivatives and other bicyclic structures of research interest . The specific unsaturated framework of this compound presents a reactive platform for further chemical exploration and elaboration. This product is intended for research purposes as a chemical standard or synthetic building block. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82313-43-7

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

2-oxabicyclo[2.2.2]octa-5,7-dien-3-one

InChI

InChI=1S/C7H6O2/c8-7-5-1-3-6(9-7)4-2-5/h1-6H

InChI Key

LUAFCNRVYQKSFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC1C(=O)O2

Origin of Product

United States

Mechanistic Pathways for the Formation of 2 Oxabicyclo 2.2.2 Octa 5,7 Dien 3 One

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. researchgate.net In the context of 2-oxabicyclo[2.2.2]octa-5,7-dien-3-one, this reaction involves the cycloaddition of a diene, specifically a pyran-2-one, with a dienophile. researchgate.netarkat-usa.org

Pyran-2-ones as Dienes in [4+2]-Cycloadditions

2H-pyran-2-ones are suitable dienes for Diels-Alder reactions despite having some aromatic stability. arkat-usa.org They react with various dienophiles to form bicyclic adducts. researchgate.net The reaction involves the 4π electron system of the pyran-2-one and the 2π electron system of the dienophile. khanacademy.org The use of substituted 2-pyrones is a key strategy in the synthesis of complex molecules due to the high degree of stereochemical control in the cycloaddition. nih.gov

Role of Alkyne Dienophiles

Alkynes serve as effective dienophiles in the Diels-Alder reaction with pyran-2-ones to yield the this compound intermediate. arkat-usa.orgchim.it This initial adduct, however, is highly unstable and has not been isolated. researchgate.netarkat-usa.orgchim.it It readily eliminates a molecule of carbon dioxide through a retro-hetero-Diels-Alder reaction to form a substituted benzene (B151609) ring. researchgate.netarkat-usa.org The reaction of pyran-2-ones with alkynes represents a direct method for the synthesis of highly substituted aniline (B41778) derivatives. rsc.orgmdpi.com The reaction mechanism can be influenced by the nature of the alkyne; for instance, electron-poor alkynes can accelerate the reaction. acs.org

The general reaction can be summarized as follows:

A 2H-pyran-2-one reacts with an alkyne in a [4+2] cycloaddition to form the unstable this compound, which then loses carbon dioxide to yield a substituted aromatic ring.

Comparison with Alkene Dienophiles Leading to 2-Oxabicyclo[2.2.2]oct-5-en-3-ones

In contrast to the reaction with alkynes, the Diels-Alder reaction of pyran-2-ones with alkene dienophiles leads to the formation of 2-oxabicyclo[2.2.2]oct-5-en-3-ones. arkat-usa.orgchim.it These bicyclic lactones are significantly more stable than their diene counterparts and, in some instances, can be isolated and characterized. arkat-usa.org The stability of these adducts is influenced by the reaction conditions and the electronic properties of both the diene and the dienophile. arkat-usa.org For example, reactions conducted under high pressure can favor the formation and isolation of these more stable adducts. arkat-usa.org

However, even these more stable adducts can undergo a retro-hetero-Diels-Alder reaction to eliminate carbon dioxide, leading to the formation of cyclohexadiene derivatives, which can then aromatize. arkat-usa.orgchim.it

DienophileInitial ProductStability of Initial ProductFinal Product (after CO2 elimination)
AlkyneThis compoundHighly unstable, not isolated researchgate.netarkat-usa.orgchim.itSubstituted benzene ring
Alkene2-Oxabicyclo[2.2.2]oct-5-en-3-oneMore stable, can be isolated in some cases arkat-usa.orgSubstituted cyclohexadiene (can aromatize)

Electronic and Steric Factors Influencing Formation

The formation of this compound is governed by a variety of electronic and steric factors that influence the reactivity of the diene and dienophile, as well as the regioselectivity and stereoselectivity of the reaction. rsc.orgchalcogen.ro

Diene Reactivity and Dienophile Electronic Perturbation

The rate of the Diels-Alder reaction is significantly affected by the electronic nature of the substituents on both the pyran-2-one (diene) and the alkyne (dienophile). masterorganicchemistry.com Generally, the reaction is faster when there is a greater difference in the electron densities of the diene and dienophile. chalcogen.ro

Normal Electron Demand: In a typical Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. khanacademy.org Electron-donating groups on the pyran-2-one and electron-withdrawing groups on the alkyne will accelerate the reaction. masterorganicchemistry.com

Inverse Electron Demand: Conversely, an electron-poor diene will react more readily with an electron-rich dienophile. wikipedia.org Some substituted 2-pyrones can act as "chameleon" dienes, reacting with both electron-rich and electron-deficient dienophiles. researchgate.net

The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is a key factor. wikipedia.org A smaller energy gap between these frontier molecular orbitals leads to a faster reaction. chalcogen.ro

Regioselectivity and Stereoselectivity in Cycloaddition Precursors

When both the pyran-2-one and the alkyne are unsymmetrically substituted, the issue of regioselectivity arises, meaning the substituents can be arranged in different orientations in the product. researchgate.net The regiochemical outcome is often governed by the electronic and steric effects of the substituents. rsc.org In many cases, the cycloaddition of substituted 2H-pyran-2-ones with unsymmetrical alkynes proceeds with high regioselectivity, often yielding a single regioisomer. researchgate.net

The mechanism of the Diels-Alder reaction can be either concerted (bonds form simultaneously) or stepwise, proceeding through a zwitterionic intermediate. rsc.orgresearchgate.net The formation of a zwitterionic intermediate can help to explain the observed regioselectivity in certain reactions. rsc.orgresearchgate.net While the initial stereochemistry of the dienophile is lost in the final aromatic product when using alkynes, the stereoselectivity of the initial cycloaddition step is a critical consideration when using alkene dienophiles, leading to endo and exo products. chim.itwikipedia.org

FactorInfluence on Reaction
Electronic Effects The rate is increased by electron-donating groups on the diene and electron-withdrawing groups on the dienophile (normal demand), or vice-versa (inverse demand). masterorganicchemistry.comwikipedia.org
Steric Effects Steric hindrance can decrease the reaction rate and influence the regioselectivity and stereoselectivity of the cycloaddition. chalcogen.ro
Frontier Molecular Orbitals A smaller HOMO-LUMO energy gap between the diene and dienophile leads to a faster reaction. chalcogen.rowikipedia.org
Reaction Mechanism The reaction can be concerted or stepwise (via a zwitterionic intermediate), which can impact the regioselectivity. rsc.orgresearchgate.net

Decomposition and Rearrangement Processes of 2 Oxabicyclo 2.2.2 Octa 5,7 Dien 3 One

Intrinsic Instability and Transient Existence

2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one is characterized by its significant instability, which has precluded its isolation and characterization under normal laboratory conditions. arkat-usa.orgresearchgate.net It is typically formed as a transient intermediate in the Diels-Alder reaction between a 2H-pyran-2-one, acting as the diene, and an alkyne, serving as the dienophile. arkat-usa.org The high propensity of this bicyclic adduct to undergo further reactions means it exists only fleetingly in the reaction mixture before decomposing. arkat-usa.org Even under very mild reaction conditions, such as high pressure at room temperature, the compound spontaneously eliminates carbon dioxide. arkat-usa.orgresearchgate.net

Retro-Hetero-Diels-Alder Reaction Pathway

The primary decomposition route for this compound is a retro-hetero-Diels-Alder reaction. arkat-usa.orgwikipedia.org This pericyclic reaction is the reverse of the initial cycloaddition and is thermodynamically driven, particularly at elevated temperatures. wikipedia.org In this specific case, the reaction involves the fragmentation of the bicyclic system into a more stable aromatic ring and a small, stable molecule.

The retro-hetero-Diels-Alder reaction of this compound is distinguished by the elimination of a molecule of carbon dioxide (CO2). arkat-usa.orgchim.it This process is described as being very facile and spontaneous. arkat-usa.orgresearchgate.net Computational studies have shown that the energy barrier for the CO2 extrusion is significantly lower than that of the initial formation of the bicyclic adduct, which aligns with the experimental observation that the intermediate is not detected. mdpi.com This extrusion of a stable, gaseous molecule provides a strong thermodynamic driving force for the reaction.

Following the extrusion of carbon dioxide, the remaining cyclohexadiene intermediate rapidly aromatizes to form a stable benzene (B151609) ring system. arkat-usa.org When substituted 3-acylamino-2H-pyran-2-ones are used as the diene component in the initial Diels-Alder reaction, the final products are aniline (B41778) derivatives. chim.it This transformation provides a straightforward synthetic route to highly substituted anilines. chim.it

The general reaction pathway can be summarized in the following table:

ReactantsIntermediateProducts
2H-Pyran-2-one + AlkyneThis compoundBenzene derivative + CO2
3-Acylamino-2H-pyran-2-one + Alkyne4-Acylamino-2-oxabicyclo[2.2.2]octa-5,7-dien-3-oneAniline derivative + CO2

Competing and Sequential Reactions in Multi-step Processes

In some instances, particularly when alkenes are used as dienophiles instead of alkynes, the resulting intermediate (a 2-oxabicyclo[2.2.2]oct-5-en-3-one) is more stable and may not immediately aromatize. This allows for competing and sequential reactions to occur.

After the initial cycloaddition and subsequent elimination of carbon dioxide, a cyclohexa-1,3-diene intermediate is formed. chim.it This diene can then act as a new diene in a second Diels-Alder reaction with another molecule of the dienophile. arkat-usa.orgchim.it This leads to the formation of bicyclo[2.2.2]octene systems, often referred to as "double" cycloadducts. arkat-usa.orgchim.it

The cyclohexa-1,3-diene intermediates formed after CO2 extrusion can also undergo aromatization to yield the final aromatic products. arkat-usa.orgchim.it This process often occurs via oxidation, especially if suitable oxidizing agents are present or if the reaction conditions favor it. chim.it The tendency to aromatize is a powerful driving force, leading to the formation of stable benzene derivatives. arkat-usa.org

The following table summarizes the competing pathways for the cyclohexa-1,3-diene intermediate:

IntermediateReaction PathwayFinal Product
Cyclohexa-1,3-dieneSecondary Cycloaddition with DienophileBicyclo[2.2.2]octene
Cyclohexa-1,3-dieneAromatization (Oxidation)Benzene derivative

Synthetic Utility Derived from the Transient Nature of 2 Oxabicyclo 2.2.2 Octa 5,7 Dien 3 One

Strategic Intermediate for Aromatic Compound Synthesis

The formation of 2-oxabicyclo[2.2.2]octa-5,7-dien-3-one via the [4+2] cycloaddition of 2H-pyran-2-ones with alkynes is a classic example of harnessing a transient species for constructive synthesis. rsc.org The initial cycloadduct, containing a CO2 bridge, readily undergoes a retro-Diels-Alder reaction, extruding carbon dioxide and forming a new benzene (B151609) ring. nih.gov This sequence provides a direct and often regioselective route to polysubstituted aromatic compounds that can be difficult to access through other methods. The utility of this reaction is enhanced by the tunability of the electronic properties of both the pyrone and the alkyne, allowing for the synthesis of a diverse library of aromatic structures. rsc.orgchim.it

Access to Highly Substituted Aniline (B41778) Derivatives

A particularly valuable application of this methodology is the synthesis of highly substituted aniline derivatives. chim.it When 3-acylamino-2H-pyran-2-ones are used as the diene component, their reaction with various alkynes leads to the formation of unstable 4-acylamino-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one intermediates. These intermediates instantly collapse, eliminating CO2 to produce a wide array of highly substituted aniline derivatives in a single synthetic step. nih.govchim.it The reaction generally proceeds with high regioselectivity, which can be rationalized by the electronic demands of the reactants. rsc.org This approach is notable for its efficiency in constructing sterically hindered anilines. chim.it

Below is a table showcasing examples of substituted aniline derivatives synthesized through this method.

Diene (3-Acylamino-2H-pyran-2-one)Dienophile (Alkyne)Product (Aniline Derivative)
3-Benzoylamino-6-methyl-2H-pyran-2-oneDimethyl acetylenedicarboxylateDimethyl 3-(benzoylamino)-6-methylphthalate
3-Benzoylamino-5-phenyl-2H-pyran-2-oneEthyl propiolateEthyl 2-(benzoylamino)-4-phenylbenzoate
3-Acetamido-6-phenyl-2H-pyran-2-onePhenylacetyleneN-(3,4-Diphenylphenyl)acetamide

Formation of Bi- and Terphenyl Systems

The synthetic strategy extends beyond simple aniline derivatives to the construction of more complex bi- and terphenyl systems. chim.it By choosing appropriately substituted 2H-pyran-2-ones, such as those bearing phenyl groups, and reacting them with suitable alkynes, chemists can readily access these valuable structural motifs. chim.it The reaction follows the same pathway: formation of the transient bicyclic intermediate followed by CO2 extrusion to generate the aromatic core. This method provides a convergent approach to bi- and terphenyls, which are important substructures in materials science and medicinal chemistry.

Application in the Synthesis of Specific Heterocyclic Scaffolds and Bioactive Molecules

The versatility of the this compound intermediate is further demonstrated in its application toward the synthesis of specific and biologically relevant molecules. chim.it

This cycloaddition strategy has been adapted for the synthesis of indole (B1671886) derivatives. The process involves a Diels-Alder reaction of a suitably functionalized 2H-pyran-2-one, which, after the characteristic CO2 elimination, yields an intermediate that can undergo an acid-catalyzed cyclization to form the indole ring. researchgate.netresearchgate.net This multi-step, one-pot domino process allows for the construction of the core indole scaffold, which can be further functionalized. researchgate.net

The synthesis of derivatives of boscalid (B143098), a commercially significant fungicide, also leverages this chemistry. researchgate.net The core structure of boscalid can be assembled through a three-step domino procedure initiated by a Diels-Alder reaction between a substituted 3-acylamino-2H-pyran-2-one and a styrene (B11656) derivative. researchgate.netresearchgate.net Although styrenes are alkenes and not alkynes, under the reaction conditions, the sequence involves the initial cycloaddition, CO2 elimination, and a subsequent aromatization (oxidation) step to yield the final biphenyl (B1667301) amide structure characteristic of boscalid. researchgate.net This demonstrates the adaptability of the general strategy, where styrenes can serve as synthetic equivalents of phenylacetylenes. researchgate.netresearchgate.net

Controlled Synthesis of Diverse Products through Reaction Condition Tuning

The reaction pathway originating from the cycloaddition of 2H-pyran-2-ones is highly dependent on the nature of the dienophile and the reaction conditions, allowing for controlled synthesis of diverse products. chim.it

When alkynes are used as dienophiles, the resulting this compound intermediate is exceptionally unstable, and the reaction proceeds directly to the aromatic product through CO2 elimination. chim.it

In contrast, when alkenes are used as dienophiles, the primary cycloadduct is a 4-acylamino-2-oxabicyclo[2.2.2]oct-5-en-3-one. This saturated analog of the dienone intermediate is significantly more stable and can sometimes be isolated, particularly when the reaction is conducted under high pressure. chim.it Under thermal conditions, this intermediate may still eliminate CO2 to form a cyclohexa-1,3-diene. This diene intermediate can then either be aromatized to the corresponding aniline derivative (thermodynamic control) or act as a new diene in a second cycloaddition with another molecule of the alkene, yielding a "double" cycloadduct, a 1-acylaminobicyclo[2.2.2]oct-2-ene (kinetic control). chim.it This ability to steer the reaction toward different structural outcomes by carefully selecting the dienophile and tuning the reaction conditions underscores the synthetic power of this chemical transformation. chim.it

Favoring Primary Cycloadducts

While the adducts formed from alkynes, 2-oxabicyclo[2.2.2]octa-5,7-dien-3-ones, are exceptionally unstable, the analogous primary cycloadducts derived from alkene dienophiles exhibit greater stability. arkat-usa.org These adducts, 4-acylamino-2-oxabicyclo[2.2.2]oct-5-en-3-ones, can in some instances be isolated and characterized. chim.it The key to favoring the formation and isolation of these primary cycloadducts lies in the manipulation of reaction conditions to suppress the subsequent elimination of carbon dioxide.

High pressure is a particularly effective tool for promoting the initial cycloaddition step while disfavoring the retro-Diels-Alder elimination. By conducting the reaction at pressures between 13–15 kbar, often at room temperature, the formation of the primary cycloadduct is favored, and in some cases, these compounds can be isolated. arkat-usa.orgresearchgate.net The application of high pressure increases the rate of the cycloaddition, which has a negative activation volume, more than the retro-reaction, allowing the bicyclic lactone to be obtained. arkat-usa.org

Detailed research findings have demonstrated that the choice of both the diene (substituted 2H-pyran-2-one) and the dienophile (alkene) also plays a crucial role. For instance, 3-phenylsulfenyl- and 3-phenylsulfonyl-2H-pyran-2-ones have been shown to react with both electron-rich and electron-poor dienophiles to afford these bicyclic lactones, which serve as valuable precursors for the synthesis of numerous natural products. arkat-usa.org

Table 1: Conditions Favoring the Formation of Primary Cycloadducts
Dienophile TypeKey Reaction ConditionOutcomeReference
AlkeneHigh Pressure (13–15 kbar)Isolation of 2-oxabicyclo[2.2.2]oct-5-en-3-one derivatives arkat-usa.orgresearchgate.net
AlkeneRoom TemperatureIncreased stability of the primary cycloadduct, facilitating isolation arkat-usa.org
Electron-rich or Electron-poor AlkenesAppropriate substitution on the 2H-pyran-2-one (e.g., 3-phenylsulfenyl)Formation of stable bicyclic lactones arkat-usa.org

Steering Towards Aromatic vs. Non-Aromatic Products

The synthetic utility of the transient this compound intermediate is highlighted by the ability to selectively steer the reaction towards either aromatic or non-aromatic products. chim.it This control is primarily achieved through the strategic choice of the dienophile.

Pathway to Aromatic Products: The use of alkynes as dienophiles in the Diels-Alder reaction with 2H-pyran-2-ones almost invariably leads to the formation of aromatic products. chim.itarkat-usa.org The initial cycloadduct, a this compound derivative, is highly unstable and spontaneously loses carbon dioxide through a retro-hetero-Diels-Alder reaction. arkat-usa.orgmdpi.com This process is so facile that the intermediate has not been isolated. arkat-usa.org The result is the direct formation of highly substituted benzene or aniline derivatives, depending on the substituents of the starting pyranone. chim.it This provides a straightforward and efficient method for the synthesis of a wide array of aromatic compounds. chim.it

Pathway to Non-Aromatic Products: To access non-aromatic products, alkenes are used as dienophiles. The resulting primary cycloadducts, 2-oxabicyclo[2.2.2]oct-5-en-3-ones, are more stable than their diene counterparts. arkat-usa.org Under kinetic control, often achieved through high-pressure conditions, these non-aromatic bicyclic compounds can be the main products. chim.it If the reaction conditions are altered, for instance by applying thermal conditions (thermodynamic control), these primary adducts can then undergo the elimination of carbon dioxide to form cyclohexa-1,3-diene intermediates. chim.it These dienes can then either be isolated, undergo a second cycloaddition with another molecule of the dienophile, or be oxidized to form aromatic products. chim.it Thus, the choice of an alkene dienophile opens up pathways to various non-aromatic bicyclic and cyclohexadiene systems, in addition to providing an alternative, stepwise route to aromatic compounds. chim.itarkat-usa.org

Table 2: Steering Reaction Outcomes via Dienophile Choice
DienophileIntermediateStabilityPrimary Product TypeTypical ConditionsReference
AlkyneThis compoundHighly Unstable (transient)Aromatic (e.g., Benzene derivatives)Thermal chim.itarkat-usa.org
Alkene2-Oxabicyclo[2.2.2]oct-5-en-3-oneCan be isolatedNon-Aromatic (Bicyclic lactone)High Pressure, Room Temperature (Kinetic Control) chim.itarkat-usa.org
AlkeneCyclohexa-1,3-diene (after CO₂ elimination)Can be isolatedNon-Aromatic or Aromatic (upon oxidation)Thermal (Thermodynamic Control) chim.it

Methodological Approaches for the Study of 2 Oxabicyclo 2.2.2 Octa 5,7 Dien 3 One Intermediates

Challenges in Isolation and Direct Spectroscopic Characterization

The primary challenge in the study of 2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one is its profound instability. To date, this compound has not been isolated or directly characterized by spectroscopic methods. This instability stems from its facile retro-hetero-Diels-Alder reaction, which results in the spontaneous elimination of a molecule of carbon dioxide (CO2) to form a stable aromatic ring. This process is thermodynamically highly favorable, and occurs rapidly even under mild reaction conditions.

Computational studies have provided insight into the energetics of this process. Density Functional Theory (DFT) calculations have shown that the activation barrier for the CO2 elimination from the this compound intermediate is significantly lower than the activation barrier for its formation. This large difference in activation energies explains why the intermediate is not observed in reaction mixtures under normal conditions.

The inherent instability of the CO2 bridge in the bicyclic structure is the key factor preventing its accumulation to concentrations detectable by conventional spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or infrared (IR) spectroscopy. Therefore, researchers have turned to indirect methods and the study of more stable analogs to understand the behavior of this transient species.

In Situ Generation and Mechanistic Elucidation Techniques

Given the impossibility of isolating this compound, its study relies on in situ generation and a combination of experimental and computational techniques for mechanistic elucidation.

In Situ Generation: The most common method for generating this compound in situ is the Diels-Alder reaction between a 2-pyrone derivative and an alkyne. This [4+2] cycloaddition reaction forms the bicyclic intermediate, which then immediately proceeds to the final aromatic product through the elimination of CO2.

Mechanistic Elucidation Techniques:

Computational Chemistry: DFT calculations have become an indispensable tool for studying the reaction mechanism. These calculations can model the entire reaction pathway, including the structures of the reactants, the transition state for the cycloaddition, the this compound intermediate, the transition state for the retro-Diels-Alder reaction, and the final products. By calculating the energies of these species, researchers can predict the feasibility of the reaction, the relative stability of intermediates, and the activation barriers for each step. This information provides a detailed picture of the reaction mechanism at a molecular level.

Transient Absorption Spectroscopy: While not yet reported for this specific intermediate, ultrafast transient absorption spectroscopy is a powerful technique for detecting and characterizing short-lived species in chemical reactions. This method uses a short laser pulse to initiate the reaction and a second probe pulse to measure the absorption spectrum of the species present at different time delays. This can provide information about the kinetics of the formation and decay of transient intermediates.

In Situ NMR Spectroscopy: For more stable, yet still reactive, intermediates, in situ NMR spectroscopy can be a valuable tool. By running the reaction directly in an NMR tube and acquiring spectra at regular intervals, it is sometimes possible to observe the signals of transient species. However, due to the extremely short lifetime of this compound, this technique has not been successfully applied for its direct observation.

The table below summarizes the activation Gibbs free energies calculated for the formation of this compound intermediates and their subsequent CO2 elimination, illustrating the kinetic favorability of the second step.

Reactants (2-Pyrone + Dienophile)Activation Gibbs Free Energy for Cycloaddition (ΔG‡_TS1) (kJ/mol)Activation Gibbs Free Energy for CO2 Elimination (ΔG‡_TS2) (kJ/mol)Reference
1aa + 2A100.383.3
1u + 2A102.875.8
1b + 2A104.574.5
1l + 2A104.573.5
1a + 2A105.872.8
1p + 2A106.172.1
1d + 2A108.369.3
1x + 2A111.921.9

Kinetic vs. Thermodynamic Control in Product Distribution

The concepts of kinetic and thermodynamic control are fundamental to understanding the product distribution in many chemical reactions, including Diels-Alder reactions.

Kinetic Control: Under conditions of kinetic control (typically lower temperatures and shorter reaction times), the product that is formed fastest will be the major product. The rate of a reaction is determined by the height of its activation energy barrier.

Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures and longer reaction times, allowing for equilibrium to be established), the most stable product will be the major product. The relative stability of products is determined by their Gibbs free energy.

In the context of the Diels-Alder reaction of 2-pyrones, these principles can influence the stereoselectivity of the reaction, for example, the formation of endo versus exo isomers. The endo product is often the kinetically favored product due to secondary orbital interactions in the transition state, while the exo product is often the thermodynamically more stable product due to reduced steric hindrance.

For the reaction forming this compound, the situation is dominated by the extreme instability of the intermediate. The reaction can be considered to be under kinetic control in the sense that once the intermediate is formed, it rapidly and irreversibly proceeds to the aromatic product. The retro-Diels-Alder reaction is so facile that an equilibrium between the intermediate and the final product is not established.

However, the initial cycloaddition step can be subject to kinetic or thermodynamic control, which can influence the regioselectivity of the reaction when unsymmetrical 2-pyrones or alkynes are used. By carefully controlling the reaction conditions (temperature, solvent, and catalyst), it may be possible to favor the formation of one regioisomeric intermediate over another, which would then lead to a specific distribution of the final aromatic products.

The table below provides a general overview of the conditions favoring kinetic versus thermodynamic control.

Control TypeReaction ConditionsMajor ProductKey Factor
Kinetic ControlLow temperature, short reaction timeProduct formed fastestLower activation energy
Thermodynamic ControlHigh temperature, long reaction time (reversible reaction)Most stable productLower Gibbs free energy

Future Research Trajectories and Potential Applications

Design of Stabilized Analogues of 2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one

The parent compound, this compound, is a highly unstable intermediate. It is typically formed in the Diels-Alder reaction between a 2H-pyran-2-one and an alkyne, but it spontaneously undergoes a retro-hetero-Diels–Alder reaction to eliminate carbon dioxide. arkat-usa.orgchim.it This inherent instability has largely precluded its isolation and direct study under normal conditions.

A primary strategy for stabilization involves reducing the degree of unsaturation. The corresponding analogue containing only one double bond, 2-oxabicyclo[2.2.2]oct-5-en-3-one, formed from the cycloaddition of a 2H-pyran-2-one with an alkene, is significantly more stable. arkat-usa.org In some instances, these primary cycloadducts can be isolated and characterized, particularly when the reaction is conducted at high pressure (13–15 kbar) and room temperature. arkat-usa.orgmdpi.com

Future research will likely focus on:

Introducing sterically demanding substituents: Bulky groups on the bicyclic frame could sterically hinder the conformational changes required for CO2 extrusion, thereby increasing the kinetic stability of the molecule.

Electronic tuning: The placement of electron-withdrawing or electron-donating groups at strategic positions on the ring system could alter the electronic distribution and influence the activation energy of the retro-Diels-Alder reaction.

Exploring alternative bridgehead atoms: Replacing the oxygen atom with other heteroatoms could modify the ring strain and electronic characteristics, potentially leading to more stable bicyclic systems.

Exploration of Novel Catalytic Systems for Controlled Extrusion Reactions

The extrusion of small, stable molecules like carbon dioxide from oxabicyclic systems is a synthetically powerful transformation, often driving reactions to completion and leading to the formation of aromatic or cyclohexadiene products. arkat-usa.org Controlling this cheletropic elimination is crucial for synthetic planning.

Current methods for controlling this extrusion include:

Thermal Activation: Heating is the most common method to induce CO2 elimination, often leading to cyclohexadiene intermediates which may subsequently aromatize. mdpi.com

Base-Promoted Elimination: The use of bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can facilitate the final elimination step, particularly in the aromatization of cyclohexadiene intermediates derived from the initial extrusion. mdpi.com

Photochemical Activation: In related bicyclic systems, photoirradiation has been used to trigger the decarbonylation of α-diketones, suggesting that photochemical methods could be developed for the controlled extrusion of CO2 from lactone-bridged systems. nih.gov

Future research efforts are directed towards discovering new catalytic systems that can lower the activation energy for the extrusion reaction, allowing it to proceed under milder conditions. This could involve transition-metal catalysis or organocatalysis to selectively activate the lactone bridge, offering precise control over when and how the extrusion occurs. This would enable chemists to halt the reaction at the cyclohexadiene stage or proceed to the fully aromatic product by choice.

Advanced Spectroscopic Techniques for Direct Observation of Transient Intermediates

Due to their low thermal stability, the direct observation of this compound and related intermediates is a significant challenge. Most characterizations have been performed on more stable, saturated analogues. For instance, the structures of various 2-oxabicyclo[2.2.2]oct-5-en-3-ones have been confirmed through NMR spectroscopy and single-crystal X-ray diffraction after being synthesized under high-pressure conditions that prevent immediate decomposition. mdpi.comresearchgate.net

To study the highly reactive dienone intermediates, future research will need to employ advanced spectroscopic methods capable of detecting short-lived species:

Flow Chemistry Coupled with Spectroscopy: Integrating flow reactors with in-line spectroscopic analysis (e.g., NMR, IR) could allow for the continuous generation and immediate observation of transient intermediates under controlled temperatures and residence times. nih.gov

Matrix Isolation Spectroscopy: This technique involves trapping reactive molecules in an inert gas matrix at cryogenic temperatures, allowing for their spectroscopic study in a state where decomposition pathways are inhibited.

Time-Resolved Spectroscopy: Ultrafast laser techniques (e.g., pump-probe spectroscopy) can be used to monitor the formation and decay of transient species on picosecond or femtosecond timescales, providing direct insight into the kinetics of the extrusion reaction.

Development of Asymmetric Transformations Utilizing Related Oxabicyclic Systems

Chiral bicyclic lactones are valuable building blocks in the synthesis of pharmaceuticals and natural products. nih.govnih.gov While the parent dienone is achiral, related saturated and partially saturated oxabicyclo[2.2.2]octane systems are excellent platforms for asymmetric synthesis. Methodologies are being developed to synthesize these chiral scaffolds with high enantioselectivity.

Recent advances have focused on catalytic asymmetric reactions to construct these frameworks. These approaches often provide high levels of stereocontrol, generating enantiomerically enriched products that serve as versatile chiral intermediates.

Table 1: Examples of Asymmetric Syntheses of Oxabicyclic Systems
Reaction TypeCatalyst/MethodSubstrate TypeKey FeatureEnantiomeric Excess (ee)Reference
Inverse-Electron-Demand Diels–AlderOrganocatalysis (Dienamine activation)α,β-Unsaturated aldehydes and coumalatesForms [2.2.2]-bicyclic lactonesNot specified acs.org
Asymmetric HydrogenationIridium catalyst with O-SpiroPAP ligandBridged biaryl lactonesDirect reduction of esters with H2>99% dicp.ac.cn
SulfenocyclizationOrganocatalysisCyclohexa-1,4-dienesChemodivergent access to chiral bicyclo[m.n.1] ringsup to 97% researchgate.net
Asymmetric HydroformylationRhodium catalyst with phosphine-phosphite ligandCyclopent-3-en-1-olsConstructs bridged nih.govnih.govresearchgate.net bicyclic lactonesExcellent nih.gov

Future work in this area will aim to broaden the scope of these asymmetric transformations, develop more efficient and selective catalysts, and apply these chiral building blocks to the total synthesis of complex, biologically active molecules. nih.govnih.gov

Integration into Multicomponent and Cascade Reactions

Cascade (or domino) reactions, where a single event triggers a sequence of bond-forming transformations, are a cornerstone of efficient chemical synthesis. The formation of this compound is an ideal entry point for such sequences. The initial Diels-Alder cycloaddition is often followed immediately by a cascade of reactions, such as the extrusion of CO2 and subsequent aromatization or further cycloadditions. arkat-usa.orgmdpi.com

This inherent reactivity allows for the rapid construction of molecular complexity from simple starting materials. For example, the reaction between 2H-pyran-2-ones and alkenes can be directed towards different products by controlling the reaction conditions:

Initial Cycloadduct: High pressure and low temperature can isolate the 2-oxabicyclo[2.2.2]oct-5-en-3-one. arkat-usa.org

Cyclohexadiene Intermediate: Thermal conditions promote CO2 extrusion. arkat-usa.org

Aromatic Product: Further oxidation or base-promoted elimination leads to substituted anilines or other aromatic compounds. chim.itmdpi.com

"Double" Cycloadduct: The intermediate cyclohexadiene can act as a diene in a second Diels-Alder reaction, leading to complex bicyclo[2.2.2]octene structures. chim.it

Future research will focus on designing more sophisticated cascade reactions initiated by the formation of oxabicyclic intermediates. This includes integrating the initial cycloaddition with other transformations like rearrangements, ring-opening reactions, or cross-coupling reactions in a single pot. acs.org The development of such multicomponent and cascade processes will provide powerful and atom-economical routes to diverse and complex molecular architectures.

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